molecular formula C8H15N3 B1425230 Isopropyl-(5-methyl-3H-imidazol-4-ylmethyl)-amine CAS No. 920478-54-2

Isopropyl-(5-methyl-3H-imidazol-4-ylmethyl)-amine

Cat. No.: B1425230
CAS No.: 920478-54-2
M. Wt: 153.22 g/mol
InChI Key: BPZZSTFLYBNHIQ-UHFFFAOYSA-N
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Description

Isopropyl-(5-methyl-3H-imidazol-4-ylmethyl)-amine: is a chemical compound that features an imidazole ring substituted with a methyl group at the 5-position and an isopropyl group attached to the nitrogen atom

Scientific Research Applications

Isopropyl-(5-methyl-3H-imidazol-4-ylmethyl)-amine: has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting enzyme inhibition and receptor modulation.

    Biological Studies: The compound is used in studies involving enzyme kinetics and protein-ligand interactions.

    Industrial Applications: It serves as an intermediate in the synthesis of agrochemicals and specialty chemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Isopropyl-(5-methyl-3H-imidazol-4-ylmethyl)-amine typically involves the following steps:

    Formation of the Imidazole Ring: The imidazole ring can be synthesized through the Debus-Radziszewski imidazole synthesis, which involves the condensation of glyoxal, ammonia, and an aldehyde.

    Substitution Reactions: The methyl group can be introduced at the 5-position of the imidazole ring through alkylation reactions using methyl iodide or similar reagents.

    Attachment of the Isopropyl Group: The isopropyl group can be attached to the nitrogen atom of the imidazole ring through nucleophilic substitution reactions using isopropyl halides.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. Catalysts and solvents are often used to enhance reaction rates and selectivity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the imidazole ring, potentially leading to the formation of dihydroimidazole derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the isopropyl group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

    Oxidation: Formation of 5-methylimidazole-4-carboxylic acid.

    Reduction: Formation of 5-methyl-4,5-dihydroimidazole derivatives.

    Substitution: Formation of various substituted imidazole derivatives.

Mechanism of Action

The mechanism of action of Isopropyl-(5-methyl-3H-imidazol-4-ylmethyl)-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, inhibiting their activity. Additionally, the compound can modulate receptor function by binding to specific sites, altering signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    Cimetidine: A histamine H2 receptor antagonist with a similar imidazole structure.

    Metronidazole: An antibiotic with an imidazole ring, used to treat bacterial and protozoal infections.

    Clotrimazole: An antifungal agent with an imidazole ring, used to treat fungal infections.

Uniqueness

    Isopropyl-(5-methyl-3H-imidazol-4-ylmethyl)-amine: features a unique combination of substituents that confer specific chemical reactivity and biological activity, distinguishing it from other imidazole derivatives.

Properties

IUPAC Name

N-[(5-methyl-1H-imidazol-4-yl)methyl]propan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15N3/c1-6(2)9-4-8-7(3)10-5-11-8/h5-6,9H,4H2,1-3H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPZZSTFLYBNHIQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CN1)CNC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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